molecular formula C16H19NO4S B3036139 2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide CAS No. 338981-82-1

2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide

Cat. No.: B3036139
CAS No.: 338981-82-1
M. Wt: 321.4 g/mol
InChI Key: VVPHENDNFFKBIT-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide is a chemical compound with a complex structure that includes multiple methoxy groups and a sulfinamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide typically involves the reaction of 2,4-dimethoxyaniline with 4-methoxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to sulfinylation using a sulfinylating agent such as sulfinyl chloride in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide involves its interaction with specific molecular targets. For instance, its antimelanogenic activity is attributed to the inhibition of tyrosinase, an enzyme involved in melanin synthesis. The compound binds to the active site of tyrosinase, preventing the conversion of tyrosine to melanin. Additionally, it may affect other signaling pathways involved in melanogenesis, such as the cAMP/protein kinase A (PKA) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and other biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide is a sulfinamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple methoxy groups and a sulfinamide functional group. Its molecular formula is C15H19N1O4SC_{15}H_{19}N_{1}O_{4}S, with a molecular weight of approximately 321.4 g/mol.

PropertyValue
Molecular FormulaC15H19N1O4SC_{15}H_{19}N_{1}O_{4}S
Molecular Weight321.4 g/mol
CAS Number338981-82-1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biological pathways:

  • Tyrosinase Inhibition : The compound inhibits tyrosinase, an enzyme critical in melanin synthesis. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, thus exhibiting potential in treating hyperpigmentation disorders.
  • Immune Modulation : Research indicates that this compound may enhance immune responses when used as a co-adjuvant in vaccination studies. It has shown to prolong activation of the NF-κB pathway, which is crucial for immune response .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. Studies suggest that it may possess activity against various pathogens, including bacteria and fungi. The sulfinamide group enhances its reactivity with biological targets, contributing to its antimicrobial efficacy.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Antimelanogenic Activity : A study demonstrated that this compound effectively reduced melanin production in vitro by inhibiting tyrosinase activity. The results indicated a significant decrease in melanin content compared to control groups.
  • Immunological Studies : In murine models, the compound was used as a co-adjuvant with monophosphoryl lipid A (MPLA), resulting in enhanced antigen-specific immunoglobulin responses. This suggests its potential utility in vaccine formulations .
  • Anticancer Research : In vitro studies on various cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent .

Properties

IUPAC Name

2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11-14(20-3)9-10-15(16(11)21-4)22(18)17-12-5-7-13(19-2)8-6-12/h5-10,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPHENDNFFKBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187134
Record name 2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338981-82-1
Record name 2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338981-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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